molecular formula C12H15N B2880532 3-Benzylbicyclo[1.1.1]pentan-1-amine CAS No. 2287339-91-5

3-Benzylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B2880532
CAS No.: 2287339-91-5
M. Wt: 173.259
InChI Key: OMMZDCJJDQQSJJ-UHFFFAOYSA-N
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Description

3-Benzylbicyclo[1.1.1]pentan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its strained ring system that imparts unique chemical properties. The incorporation of a benzyl group and an amine functionality further enhances its potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylbicyclo[1.1.1]pentan-1-amine can be achieved through several methods. One notable approach involves the metal-free homolytic aromatic alkylation of benzene . This method is advantageous due to its simplicity and the avoidance of metal catalysts, which can be costly and environmentally harmful.

Another method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane derivatives . This approach allows for the large-scale production of the compound, making it suitable for industrial applications.

Industrial Production Methods

For industrial production, the photochemical addition method is preferred due to its scalability. The reaction can be carried out in a continuous flow system, allowing for the production of large quantities of this compound within a short period .

Chemical Reactions Analysis

Types of Reactions

3-Benzylbicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to an alkyl group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel.

Major Products

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Benzylbicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzylbicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The strained ring system of the bicyclo[1.1.1]pentane core allows for unique binding interactions, enhancing the compound’s efficacy in various applications. The benzyl group and amine functionality further contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzylbicyclo[1.1.1]pentan-1-amine is unique due to its combination of a strained bicyclic core, a benzyl group, and an amine functionality. This combination imparts distinct chemical properties, making it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-benzylbicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c13-12-7-11(8-12,9-12)6-10-4-2-1-3-5-10/h1-5H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMZDCJJDQQSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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